molecular formula C11H12N2O2 B13842875 4-Hydroxyantipyrine-D3

4-Hydroxyantipyrine-D3

Cat. No.: B13842875
M. Wt: 207.24 g/mol
InChI Key: SKVPTPMWXJSBTF-BMSJAHLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyantipyrine-D3 involves the deuteration of 4-Hydroxyantipyrine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized using various analytical techniques to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyantipyrine-D3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The primary mechanism of action of 4-Hydroxyantipyrine-D3 involves its role as a metabolite of phenazone. Phenazone exerts its effects by inhibiting the synthesis of prostaglandins, which are involved in the regulation of pain and fever. This inhibition occurs through the blockade of cyclooxygenase enzymes, specifically COX-1, COX-2, and COX-3 . As a deuterated analogue, this compound is used to study the pharmacokinetics and biodistribution of phenazone in the body .

Comparison with Similar Compounds

4-Hydroxyantipyrine-D3 is unique due to its deuterated nature, which provides several advantages in scientific research. Compared to its non-deuterated counterpart, 4-Hydroxyantipyrine, the deuterated version offers improved stability and allows for more accurate quantification in analytical studies .

Similar Compounds

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

207.24 g/mol

IUPAC Name

4-hydroxy-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3/i2D3

InChI Key

SKVPTPMWXJSBTF-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)O)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O

Origin of Product

United States

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